4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Overview
Description
4-amino-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a benzenesulfonamide moiety. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reduction of N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide. The process is as follows :
Starting Material: N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide.
Catalyst: Palladium on carbon (10% Pd/C).
Solvents: Methanol and ethyl acetate.
Reaction Conditions: The reaction is carried out at room temperature under a hydrogen atmosphere introduced via a hydrogen balloon.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the amino derivative.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-amino-N-(3-methoxyphenyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but with a propyl group instead of a phenyl group.
4-amino-N,N-dimethyl-benzenesulfonamide: Contains dimethyl groups instead of a methoxyphenyl group.
4-amino-N-(2-furylmethyl)benzenesulfonamide: Contains a furylmethyl group instead of a methoxyphenyl group.
Uniqueness
4-amino-N-(3-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
4-Amino-N-(3-methoxyphenyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonamide group, which is known for its various pharmacological properties, including antibacterial and antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O3S
- CAS Number : 16795336
The biological activity of this compound primarily involves its interaction with various biological targets. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth. Additionally, the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. The specific compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:
- E. coli : Inhibition observed with an IC50 value indicating effective bacterial growth suppression.
- Staphylococcus aureus : Similar inhibitory effects were noted.
Antitumor Activity
Recent studies have suggested that this compound may possess antitumor properties:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potential cytotoxic effects against these cancer cells.
Case Studies and Research Findings
-
Study on Cardiovascular Effects :
- A study utilized isolated rat heart models to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. Results indicated that derivatives similar to this compound could significantly decrease perfusion pressure, suggesting cardiovascular implications through calcium channel interactions .
- Pharmacokinetic Analysis :
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to other sulfonamide derivatives, a table summarizing key findings is presented below:
Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
This compound | Moderate | Moderate | ~10-30 | Dihydropteroate synthase inhibition |
4-Amino-N-(2-nitrophenyl)benzenesulfonamide | High | Low | ~5 | Dihydropteroate synthase inhibition |
Sulfanilamide | High | Low | ~15 | Dihydropteroate synthase inhibition |
Properties
IUPAC Name |
4-amino-N-(3-methoxyphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOMUMXEMHCZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588628 | |
Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-79-7 | |
Record name | 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19837-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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